molecular formula C14H23NO2S B14726200 1-Octanesulfonanilide CAS No. 5454-98-8

1-Octanesulfonanilide

Cat. No.: B14726200
CAS No.: 5454-98-8
M. Wt: 269.40 g/mol
InChI Key: RDNRYBFODAQUEQ-UHFFFAOYSA-N
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Description

1-Octanesulfonanilide is an organic compound that belongs to the class of sulfonamides. It consists of an aniline group attached to an octanesulfonyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanesulfonanilide can be synthesized through the reaction of octanesulfonyl chloride with aniline. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the product through recrystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Octanesulfonanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed:

    Oxidation: Formation of octanesulfonic acid.

    Reduction: Formation of octanesulfinyl or octyl sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

1-Octanesulfonanilide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential antibacterial and antifungal properties.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 1-octanesulfonanilide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-Octanesulfonanilide can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: Used as an antibacterial agent.

    Sulfadiazine: Employed in the treatment of bacterial infections.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications in surfactants and detergents.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.

Properties

CAS No.

5454-98-8

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

N-phenyloctane-1-sulfonamide

InChI

InChI=1S/C14H23NO2S/c1-2-3-4-5-6-10-13-18(16,17)15-14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3

InChI Key

RDNRYBFODAQUEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)NC1=CC=CC=C1

Origin of Product

United States

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